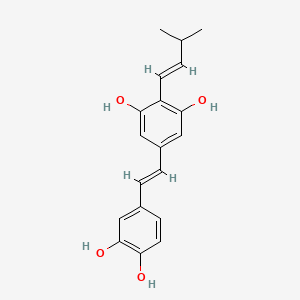
Arachidin I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arachidin I is a prenylated stilbenoid compound derived from peanuts (Arachis hypogaea L.). It belongs to the class of stilbenoids, which are known for their diverse pharmacological activities. This compound is produced by peanuts in response to biotic and abiotic stresses and has garnered significant interest due to its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Arachidin I can be synthesized through the elicitation of peanut hairy root cultures. The most effective elicitation strategy involves the use of chitosan, methyl jasmonate, and cyclodextrin. This combination induces substantial amounts of trans-arachidin I and trans-arachidin III in the hairy roots .
Industrial Production Methods: The industrial production of this compound involves the treatment of peanut hairy root cultures with cyclodextrin and hydrogen peroxide to selectively enhance the yield of this compound. The ethyl acetate extract of the culture medium is then fractionated by normal- and reversed-phase column chromatography, followed by semi-preparative high-performance liquid chromatography (HPLC) purification on a C18 column to yield this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Arachidin I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for the reduction of this compound.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Arachidin I serves as a valuable precursor for the synthesis of novel stilbenoid derivatives with enhanced properties.
Mechanism of Action
Arachidin I exerts its effects through various molecular targets and pathways:
Apoptosis Induction: It induces caspase-dependent apoptosis through the intrinsic pathway by activating caspase-9 and poly (ADP-ribose) polymerase (PARP) cleavage, and inhibiting survivin.
Anti-inflammatory Effects: this compound inhibits pro-inflammatory signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling.
Antioxidant Activity: The compound scavenges free radicals and protects cells from oxidative stress.
Comparison with Similar Compounds
Arachidin III: Another prenylated stilbenoid from peanuts, similar in structure but with different pharmacological activities.
Resveratrol: A non-prenylated stilbenoid known for its antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethylated analog of resveratrol with enhanced bioavailability and similar therapeutic effects.
Uniqueness of Arachidin I: this compound stands out due to its unique prenylated structure, which enhances its lipophilicity and bioavailability compared to non-prenylated stilbenoids like resveratrol. This structural modification contributes to its potent anticancer and anti-inflammatory activities .
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-[(E)-3-methylbut-1-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20O4/c1-12(2)3-7-15-17(21)10-14(11-18(15)22)5-4-13-6-8-16(20)19(23)9-13/h3-12,20-23H,1-2H3/b5-4+,7-3+ |
InChI Key |
YOWZUITYQFPEGQ-JLVHPEPXSA-N |
Isomeric SMILES |
CC(C)/C=C/C1=C(C=C(C=C1O)/C=C/C2=CC(=C(C=C2)O)O)O |
Canonical SMILES |
CC(C)C=CC1=C(C=C(C=C1O)C=CC2=CC(=C(C=C2)O)O)O |
Synonyms |
arachidin-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole](/img/structure/B1249181.png)
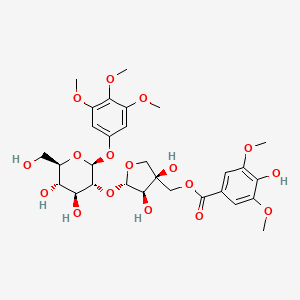

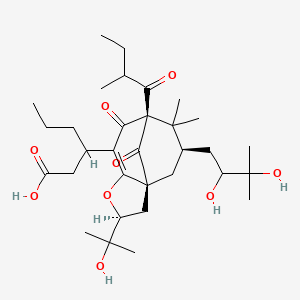

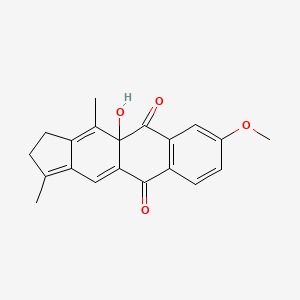
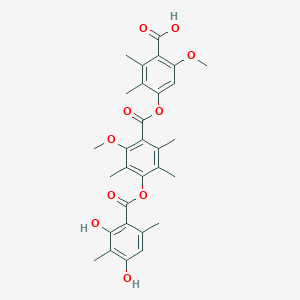

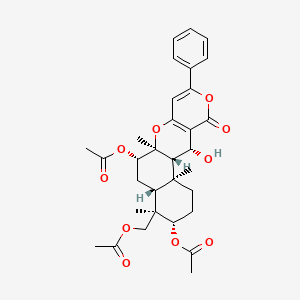

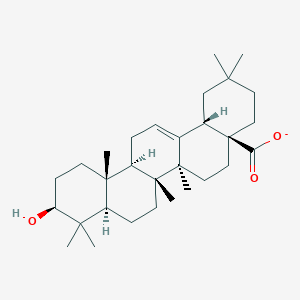
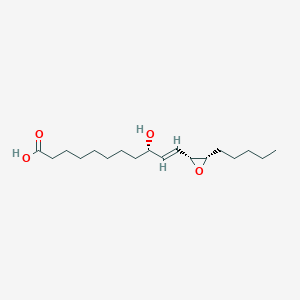
![N,N-Diethyl-2-[4-[6-methoxy-2-(4-methoxyphenyl)-1H-inden-3-yl]phenoxy]ethanamine hydrochloride](/img/structure/B1249203.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B1249204.png)
